3-Chloro-6-phenylpyridazine-4-carboxylic acid
Overview
Description
3-Chloro-6-phenylpyridazine-4-carboxylic acid is a chemical compound with the molecular formula C11H7ClN2O2 and a molecular weight of 234.64 g/mol. This compound belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds containing two nitrogen atoms in the ring structure. Pyridazines are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-phenylpyridazine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as phenylhydrazine and chloroacetic acid.
Condensation Reaction: Phenylhydrazine reacts with chloroacetic acid to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization under controlled conditions to form the pyridazine ring structure.
Purification: The final product is purified through recrystallization or other suitable purification techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale synthesis techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-phenylpyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
3-Chloro-6-phenylpyridazine-4-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a tool in biological studies to investigate the effects of pyridazine derivatives on biological systems.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Chloro-6-phenylpyridazine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
3-Chloro-6-phenylpyridazine-4-carboxylic acid is compared with other similar compounds, such as:
3-Chloro-6-methylpyridazine-4-carboxylic acid: Similar structure but with a methyl group instead of a phenyl group.
3-Chloro-6-ethylpyridazine-4-carboxylic acid: Similar structure but with an ethyl group instead of a phenyl group.
3-Chloro-6-phenylpyridazine-5-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
Uniqueness: this compound is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-chloro-6-phenylpyridazine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-10-8(11(15)16)6-9(13-14-10)7-4-2-1-3-5-7/h1-6H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWKYXOBPSZEGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C(=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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